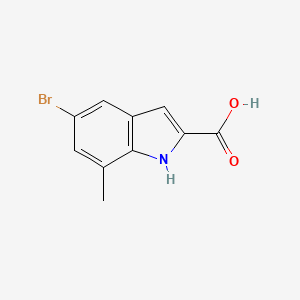

5-bromo-7-methyl-1H-indole-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-7-methyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRZIKMCWPHXDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258140 |

Source

|

| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-76-2 |

Source

|

| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-7-methyl-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal starting point for drug design. Halogenated indole derivatives, in particular, are of significant interest as the halogen atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and can serve as a handle for further synthetic transformations.

This technical guide provides a comprehensive analysis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid , a specific derivative with potential as a key building block in the synthesis of novel therapeutics. While extensive experimental data for this particular molecule is limited in published literature, this paper will consolidate the known information, provide expert analysis based on closely related analogs, and detail the established scientific methodologies for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are paramount in drug development.

| Property | Value (this compound) | Comparative Value (5-bromo-1H-indole-2-carboxylic acid) | Source |

| CAS Number | 15936-76-2 | 7254-19-5 | [2][3] |

| Molecular Formula | C₁₀H₈BrNO₂ | C₉H₆BrNO₂ | [2][3] |

| Molecular Weight | 254.08 g/mol | 240.05 g/mol | [2][3] |

| Appearance | White to off-white solid (Anticipated) | White to light yellow/orange powder | [4] |

| Melting Point | Data not available | 287-288 °C | [4] |

| Boiling Point | Data not available | 470.9 ± 25.0 °C (Predicted) | [4] |

| pKa | Data not available | 4.25 ± 0.30 (Predicted) | [4] |

| logP (XLogP3) | Data not available | 3.0 | [3] |

| Solubility | Soluble in DMSO, DMF (Anticipated) | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) | [5] |

Synthesis and Spectroscopic Characterization

A robust synthetic pathway and thorough characterization are the cornerstones of chemical research. While a complete, published synthesis for this compound is not available, a logical and scientifically sound route can be constructed based on established indole chemistry and data from patent literature for its key precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the construction of the 5-bromo-7-methylindole core, followed by regioselective carboxylation at the C2 position. A plausible route starts from 4-bromo-2,6-dimethylaniline.[6]

Caption: Proposed two-stage synthesis of the target compound.

Stage 1: Synthesis of 5-bromo-7-methylindole (Precursor) A reported method involves the reaction of 4-bromo-2,6-dimethylaniline with a suitable reagent to construct the pyrrole ring. A modern approach, such as the Bartoli indole synthesis or palladium-catalyzed methods, is often employed.[6] For instance, a palladium-catalyzed reaction with a vinyl equivalent can lead to the desired indole core.[6]

Stage 2: Carboxylation The C2 position of the indole ring is acidic and can be deprotonated by a strong base. A standard and highly effective laboratory method for introducing a carboxylic acid at this position involves:

-

Lithiation: Dissolving the 5-bromo-7-methylindole precursor in an anhydrous ether solvent (like THF or Diethyl Ether) under an inert atmosphere (e.g., Argon or Nitrogen) and cooling to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium (n-BuLi), is then added dropwise to deprotonate the C2 position, forming a highly reactive 2-lithioindole intermediate.

-

Carboxylation: The reaction is quenched by the addition of solid carbon dioxide (dry ice). The lithiated intermediate attacks the carbon of the CO₂, forming a lithium carboxylate salt.

-

Workup: The reaction is warmed to room temperature and subjected to an aqueous acidic workup (e.g., with dilute HCl), which protonates the carboxylate salt to yield the final product, this compound.

Anticipated Spectroscopic Profile

For unambiguous identification, a combination of spectroscopic methods is essential. Based on the structure, the following spectral characteristics are anticipated:

-

¹H NMR: The proton nuclear magnetic resonance spectrum should reveal distinct signals for each unique proton. Key expected signals include:

-

A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).

-

A broad singlet for the indole N-H proton, also downfield.

-

Singlets or narrow doublets for the aromatic protons on the benzene ring (H4, H6).

-

A singlet for the proton at the C3 position.

-

A singlet for the methyl group (-CH₃) protons around 2.4-2.5 ppm.[6]

-

-

¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to each carbon atom in the molecule, including a signal for the carboxylic carbon (C=O) in the range of 160-170 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands, including a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1680-1710 cm⁻¹), and an N-H stretch (around 3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), confirming the presence of a single bromine atom. The precursor, 5-bromo-7-methylindole, shows a characteristic M+1 peak at m/z 210/212.[6]

Experimental Protocols for Physicochemical Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following section outlines authoritative methodologies for determining key physicochemical parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity and is crucial for predicting its ionization state at a given pH.

Causality: Potentiometric titration is the gold-standard method. It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the acidic and conjugate base forms are equal.

Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Sophisticated software can be used to calculate the pKa from the first or second derivative of the titration curve for higher accuracy.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logP by Shake-Flask Method

The partition coefficient (logP) quantifies a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.

Causality: The shake-flask method (OECD Guideline 107) is the traditional and most reliable technique. It directly measures the equilibrium partitioning of a compound between two immiscible liquid phases: n-octanol (simulating a lipid environment) and water (or buffer at a specific pH, for logD).

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water/buffer and vice-versa to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the n-octanol and aqueous phases in a flask at a fixed volume ratio.

-

Equilibration: Agitate the flask at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Applications in Medicinal Chemistry & Drug Development

While specific applications for this compound are not yet widely reported, the parent scaffold is a highly versatile precursor in the development of targeted therapeutics.[7] The insights gained from its analogs provide a strong rationale for its use in future research.

Caption: Therapeutic targets of derivatives from the core scaffold.

Established Roles of the Scaffold: Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and evaluated as potent inhibitors for a range of biological targets:

-

Oncology: The scaffold is a key component in the synthesis of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two critical kinases in cancer progression.[1] It is also used to create tubulin polymerization inhibitors and indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy.[4][7][8]

-

Inflammation and Autoimmune Diseases: It serves as a starting material for inhibitors of Matrix Metalloproteinase-13 (MMP-13), a key enzyme in the degradation of cartilage in arthritis.[4][7]

-

Thrombosis: The core has been used to prepare cis-diaminocyclohexane derivatives that act as inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade.[4][7][8]

The Role of the 7-Methyl Group: From a medicinal chemistry perspective, the introduction of the methyl group at the 7-position is a strategic modification. It can be used to probe the structure-activity relationship (SAR) of a lead compound by:

-

Modulating Lipophilicity: Increasing the logP, which can affect cell permeability and plasma protein binding.

-

Introducing Steric Hindrance: The methyl group can create specific steric interactions within a protein's binding pocket, potentially increasing potency or selectivity.

-

Blocking Metabolism: It can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

Safety and Handling

Based on GHS classification data for the closely related precursor, 5-bromo-7-methyl-1H-indole, the compound should be handled as a hazardous substance.[9]

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. May also cause respiratory irritation.[9]

-

Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The analogous compound, 5-bromo-1H-indole-2-carboxylic acid, is stored at -20°C.[4][7][8] It is recommended to store this compound under similar conditions in a tightly sealed container in a dry and cool place.

References

-

PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

ChemBK. (2024). 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Retrieved from [Link]

-

ACS Publications. (2017). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 15936-76-2 [amp.chemicalbook.com]

- 3. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromoindole-2-carboxylic acid | 7254-19-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-溴吲哚-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Bromo-7-methyl-1H-indole | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to 5-bromo-7-methyl-1H-indole-2-carboxylic acid

Abstract

The indole nucleus represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active compounds. Within this esteemed class, halogenated indole-2-carboxylic acids have emerged as particularly versatile scaffolds for therapeutic innovation. This technical guide provides an in-depth exploration of 5-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS No. 15936-76-2), a key building block whose structural nuances offer unique opportunities for drug design. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, plausible synthetic routes, key derivatization strategies, and its burgeoning role in the development of targeted therapeutics. By synthesizing established principles with field-proven insights, this guide aims to serve as an authoritative resource for harnessing the full potential of this valuable synthetic intermediate.

Introduction: The Significance of the Substituted Indole Core

The indole ring system is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This promiscuity is not a liability but rather a testament to its ideal balance of structural rigidity, hydrogen bonding capabilities, and lipophilicity. The introduction of specific substituents onto this core dramatically refines its biological activity, tailoring it for specific therapeutic applications.

The subject of this guide, this compound, possesses three key modifications that enhance its utility:

-

The Carboxylic Acid at C2: This group provides a crucial handle for a variety of chemical modifications, such as amidation and esterification, allowing for the facile introduction of diverse pharmacophores. It also serves as a key interaction point with biological targets.

-

The Bromine at C5: The introduction of a halogen atom at this position significantly alters the electronic properties of the indole ring and can enhance binding affinity through halogen bonding. It also provides a site for further functionalization via cross-coupling reactions.

-

The Methyl Group at C7: This small alkyl group can provide beneficial steric interactions within a binding pocket and can influence the overall conformation of the molecule.

Collectively, these features make this compound a highly valuable starting material for the synthesis of novel therapeutic agents, particularly in oncology.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15936-76-2 | |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Appearance | Off-white to light yellow solid | General observation for similar compounds |

| Solubility | Soluble in DMSO, DMF, and methanol | General observation for similar compounds |

| Storage | Store at -20°C, desiccated | General recommendation for halogenated indoles |

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | -COOH |

| ~11.9 | s | 1H | N-H |

| ~7.7 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-6 |

| ~7.2 | s | 1H | H-3 |

| ~2.5 | s | 3H | -CH₃ |

Note: The chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O |

| ~138 | C-7a |

| ~131 | C-2 |

| ~129 | C-5 |

| ~126 | C-4 |

| ~124 | C-6 |

| ~120 | C-7 |

| ~115 | C-3a |

| ~104 | C-3 |

| ~16 | -CH₃ |

Note: These are predicted values based on analogous structures.

Table 3: Predicted Key IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks / Values | Interpretation |

| FTIR (KBr Pellet, cm⁻¹) | ~3300-2500 (broad), ~1680, ~1550, ~780 | O-H (acid), C=O (acid), C=C (aromatic), C-Br |

| Mass Spectrometry (ESI-) | m/z ≈ 252, 254 | [M-H]⁻ ion, showing characteristic isotopic pattern for bromine |

Synthesis and Experimental Protocols

Proposed Synthesis via Fischer Indole Synthesis

This protocol outlines a proposed synthesis starting from the commercially available 4-bromo-2-methylaniline.

Caption: Proposed Fischer indole synthesis workflow.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-2-methylphenylhydrazine

-

To a stirred solution of 4-bromo-2-methylaniline in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0 °C.

-

Add the diazonium salt solution dropwise to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry.

-

Neutralize with a base (e.g., NaOH) to obtain the free hydrazine base.

Causality: The diazotization of the aniline followed by reduction with tin(II) chloride is a standard and efficient method for the preparation of substituted phenylhydrazines, the key starting material for the Fischer indole synthesis.

Step 2: Synthesis of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate

-

Dissolve 4-bromo-2-methylphenylhydrazine and an equimolar amount of ethyl pyruvate in ethanol.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours to form the hydrazone.

-

Remove the solvent under reduced pressure.

-

Add the crude hydrazone to polyphosphoric acid and heat the mixture to 100-120 °C for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality: The acid-catalyzed condensation of the hydrazine with ethyl pyruvate forms the necessary hydrazone intermediate. Subsequent heating in a strong acid like polyphosphoric acid induces the[2][2]-sigmatropic rearrangement and cyclization characteristic of the Fischer indole synthesis to yield the indole-2-carboxylate ester.[3]

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of 3-4.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound.

Causality: Basic hydrolysis of the ethyl ester is a standard deprotection method to yield the desired carboxylic acid. The product precipitates upon acidification as it is generally poorly soluble in acidic aqueous media.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate. The carboxylic acid moiety is readily converted to amides, esters, and hydrazides, while the indole N-H can be alkylated or acylated. The C5-bromo substituent is a key feature, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of aryl, alkyl, or amino groups.

Derivatization to Bioactive Molecules

The primary application of this scaffold is in the synthesis of kinase inhibitors for cancer therapy. The general strategy involves the conversion of the carboxylic acid to a carbohydrazide, followed by condensation with various aldehydes to generate a library of hydrazone derivatives.[4]

Caption: General derivatization workflow to hydrazones.

Protocol 2: General Synthesis of Hydrazone Derivatives

-

Esterification: Convert this compound to its corresponding ethyl or methyl ester using standard methods (e.g., thionyl chloride in the corresponding alcohol).

-

Hydrazide Formation: Dissolve the ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 8-12 hours. Cool the reaction and collect the precipitated carbohydrazide.

-

Hydrazone Synthesis: Suspend the carbohydrazide in ethanol, add a substituted aldehyde and a catalytic amount of glacial acetic acid. Reflux the mixture for 4-8 hours. Cool and collect the resulting hydrazone product by filtration.

Trustworthiness: This multi-step protocol is a self-validating system. The successful isolation and characterization of the ester and hydrazide intermediates at each stage confirm the progression of the synthesis before committing to the final, often diverse, derivatization step.

Targeting Key Signaling Pathways in Oncology

Derivatives of the closely related 5-bromo-1H-indole-2-carboxylic acid have demonstrated significant potential as inhibitors of key protein kinases implicated in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2]

Caption: Inhibition of the VEGFR-2 signaling pathway.

The mechanism of action for these derivatives often involves binding to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[4] For instance, the derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide has shown potent activity against HepG2 hepatocellular carcinoma cells, leading to cell cycle arrest and induction of apoptosis.[4] The 7-methyl group in the target compound of this guide can be rationally designed to probe specific sub-pockets within the kinase domain to potentially enhance potency or selectivity.

Conclusion and Future Outlook

This compound stands as a potent and versatile building block in the arsenal of the medicinal chemist. Its strategic substitution pattern provides multiple avenues for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. While much of the published research has focused on the broader class of 5-bromo-indole-2-carboxylic acids, the principles and applications are directly translatable to the 7-methyl analog. The presence of the C7-methyl group offers a subtle yet significant tool for optimizing steric and electronic interactions with biological targets. Future research should focus on the systematic exploration of this scaffold to develop novel inhibitors for a range of therapeutic targets beyond oncology, including inflammatory and neurodegenerative diseases. The synthetic accessibility and rich derivatization chemistry of this compound ensure its continued relevance in the ongoing quest for new and effective medicines.

References

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

Al-Sultani, A. A., Al-Karrawi, Z. A., Ali, A. H., & Al-Bayati, F. A. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives as Potential VEGFR-2 Inhibitors. Chemistry & Biodiversity, 19(10), e202200632. Retrieved from [Link]

-

Al-Sultani, A. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1323-1337. Retrieved from [Link]

- Google Patents. (2018). Preparation method of 5-bromo-7-methylindole. CN113045475A.

-

PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Retrieved from [Link]

-

ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-7-methyl-1H-indole-2-carboxylic Acid: A Pivotal Scaffold in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 5-bromo-7-methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's physicochemical properties, a robust synthetic protocol, structural elucidation, and its significant applications in the development of novel therapeutics.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The strategic functionalization of the indole ring system allows for the fine-tuning of a compound's pharmacological profile. This compound represents a key intermediate, with its bromine and methyl substitutions offering vectors for further chemical modification, and the carboxylic acid group providing a handle for amide bond formation and other key chemical transformations.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as an off-white to pale yellow powder. Its core physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| CAS Number | 15936-76-2 | [1] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide |

Synthesis of this compound

The primary and most direct synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester. This well-established and efficient method provides high yields of the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate

This protocol is based on the established hydrolysis of similar indole esters and is expected to be directly applicable.[2]

Materials:

-

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

10% Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate in a mixture of methanol and water.

-

Add a stoichiometric excess of sodium hydroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to approximately 40°C.

-

Slowly add 10% hydrochloric acid dropwise to the cooled mixture to neutralize the base and acidify the solution to a pH of 3-4. This will precipitate the carboxylic acid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the product under vacuum to yield this compound.

Structural Elucidation and Characterization

The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

While experimental data for this specific molecule is not widely published, the following spectroscopic characteristics can be predicted based on analysis of the closely related 5-bromo-1H-indole-2-carboxylic acid and general principles of spectroscopy.[3][4]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~12.0-13.0 ppm (br s, 1H): The acidic proton of the carboxylic acid group.

-

~11.8 ppm (s, 1H): The proton attached to the indole nitrogen (N-H).

-

~7.8 ppm (d, 1H): Aromatic proton (H-4).

-

~7.4 ppm (d, 1H): Aromatic proton (H-6).

-

~7.1 ppm (s, 1H): Aromatic proton (H-3).

-

~2.4 ppm (s, 3H): Protons of the methyl group at the 7-position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~165 ppm: Carbonyl carbon of the carboxylic acid.

-

~137-110 ppm: Aromatic carbons of the indole ring.

-

~103 ppm: Carbon at the 3-position of the indole ring.

-

~16 ppm: Carbon of the methyl group.

IR (Infrared) Spectroscopy:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3400 cm⁻¹: N-H stretch of the indole.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 253 and a [M+2]⁺ peak of similar intensity due to the isotopic abundance of bromine.

Applications in Drug Discovery and Development

This compound is a versatile precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown significant promise in various therapeutic areas, particularly in oncology and as inhibitors of key enzymes.

-

Anticancer Agents: Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been extensively investigated as potent inhibitors of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6] Inhibition of these pathways can lead to the suppression of tumor growth, proliferation, and angiogenesis.

-

Matrix Metalloproteinase-13 (MMP-13) Inhibitors: This indole derivative is a valuable scaffold for developing inhibitors of MMP-13, an enzyme implicated in the progression of arthritic diseases.[7]

-

Factor Xa Inhibitors: It has been employed in the preparation of cis-diaminocyclohexane derivatives that act as inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade, highlighting its potential in developing new antithrombotic agents.[7]

-

Tubulin Polymerization Inhibitors: The synthesis of compounds that inhibit tubulin polymerization, a validated mechanism for anticancer drugs, has utilized this indole core structure.[7]

The synthetic tractability and the diverse biological activities of its derivatives make this compound an invaluable tool for medicinal chemists in the quest for novel therapeutic agents.

References

-

Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

Sources

- 1. This compound CAS#: 15936-76-2 [amp.chemicalbook.com]

- 2. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility Assessment of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid

Foreword for the Researcher

Compound Identity and Physicochemical Profile

Before embarking on any experimental assessment, a thorough understanding of the subject molecule is paramount.

5-bromo-7-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole scaffold is a common motif in pharmacologically active compounds. The presence of a carboxylic acid group suggests a pH-dependent solubility profile, while the bromo and methyl substitutions will influence its lipophilicity and crystal lattice energy.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| CAS Number | 15936-76-2 | [1] |

| General Appearance | White to light yellow/orange powder/crystal | [2] |

| Predicted Solubility | Generally low in aqueous solutions; soluble in organic solvents like DMSO and methanol. | [3][4][5] |

The structure, featuring both a hydrogen-bond donating and accepting indole nitrogen, a hydrogen-bond accepting and donating carboxylic acid group, and a lipophilic bromomethylphenyl ring system, suggests a molecule with complex solvation behavior. Its poor aqueous solubility is a predictable challenge that must be quantitatively addressed.

The Duality of Solubility: Thermodynamic vs. Kinetic

A common pitfall in early-stage drug development is the misinterpretation of solubility data. It is crucial to distinguish between two fundamental types of solubility: thermodynamic and kinetic.[6][7]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid, undissolved solute.[7] This value is intrinsic to the compound's most stable crystalline form under the experimental conditions.[6] The "gold standard" for determining thermodynamic solubility is the Shake-Flask method.[8][9]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, initially dissolved in a high-solubility organic solvent (typically DMSO), begins to precipitate when added to an aqueous buffer.[10][11] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated, metastable solution.[6][7][10] While not a true equilibrium value, it is a high-throughput parameter widely used in early discovery to flag potential solubility liabilities.[11][12][13]

The choice between measuring thermodynamic and kinetic solubility depends on the stage of drug development. Early on, kinetic solubility provides a rapid assessment for compound ranking. For lead optimization and pre-formulation, the more time-consuming but definitive thermodynamic solubility is essential.[11]

Sources

- 1. This compound CAS#: 15936-76-2 [amp.chemicalbook.com]

- 2. 5-Bromoindole-2-carboxylic Acid | 7254-19-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 5. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Spectroscopic Characterization of 5-Bromo-7-Methyl-1H-Indole-2-Carboxylic Acid: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for a vast array of pharmacologically active compounds. The targeted molecule, 5-bromo-7-methyl-1H-indole-2-carboxylic acid, is a functionalized indole with potential applications in drug discovery, particularly as a building block for more complex therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the quality, purity, and intended chemical properties of such molecules.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-bromo-1H-indole-2-carboxylic acid. We will delve into the interpretation of these spectra, explaining the rationale behind signal assignments. Furthermore, we will extrapolate these findings to predict the spectroscopic characteristics of this compound, providing a valuable resource for researchers working with this specific compound.

Spectroscopic Data of 5-Bromo-1H-Indole-2-Carboxylic Acid

The following sections present the experimental spectroscopic data for 5-bromo-1H-indole-2-carboxylic acid. These data serve as the foundation for the structural analysis and the subsequent predictive discussion for the 7-methylated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 5-bromo-1H-indole-2-carboxylic acid are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-1H-Indole-2-Carboxylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.8 | br s | 1H | N-H (Indole) |

| ~13.0 | br s | 1H | O-H (Carboxylic Acid) |

| 7.90 | d | 1H | H-4 |

| 7.45 | d | 1H | H-6 |

| 7.30 | dd | 1H | H-7 |

| 7.15 | s | 1H | H-3 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromo-1H-Indole-2-Carboxylic Acid

| Chemical Shift (δ) ppm | Assignment |

| 161.46 | C=O (Carboxylic Acid) |

| 136.37 | C-7a |

| 129.07 | C-2 |

| 128.91 | C-3a |

| 127.66 | C-4 |

| 124.67 | C-6 |

| 115.09 | C-7 |

| 113.06 | C-5 (C-Br) |

| 107.52 | C-3 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 5-Bromo-1H-Indole-2-Carboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid, H-bonded) |

| ~3325 | Medium | N-H stretch (Indole) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1500-1400 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~800 | Strong | C-H bend (Aromatic) |

| ~660 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 5-Bromo-1H-Indole-2-Carboxylic Acid

| m/z | Relative Intensity | Assignment |

| 241/239 | ~1:1 | [M]⁺ (Molecular Ion) |

| 223/221 | [M-H₂O]⁺ | |

| 196/194 | [M-COOH]⁺ | |

| 114 | [M-Br-CO]⁺ |

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and serve as a self-validating system for obtaining high-quality data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width for both ¹H and ¹³C experiments.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 5-bromo-1H-indole-2-carboxylic acid.

Caption: Workflow for Spectroscopic Structure Elucidation.

Interpretation of Spectroscopic Data for 5-Bromo-1H-Indole-2-Carboxylic Acid

¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule.

-

Downfield Protons: The highly deshielded broad singlets at ~11.8 ppm and ~13.0 ppm are characteristic of the acidic protons of the indole N-H and the carboxylic acid O-H, respectively. Their broadness is a result of hydrogen bonding and exchange with residual water in the solvent.

-

Aromatic Protons: The signals in the aromatic region (7.0-8.0 ppm) correspond to the protons on the benzene ring and the C3-proton of the indole ring. The doublet at 7.90 ppm is assigned to H-4, which is deshielded by the anisotropic effect of the adjacent carboxylic acid group. The doublet at 7.45 ppm is assigned to H-6, and the doublet of doublets at 7.30 ppm to H-7. The singlet at 7.15 ppm is characteristic of the H-3 proton of the indole ring.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

-

Carbonyl Carbon: The signal at 161.46 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

Aromatic and Heterocyclic Carbons: The signals between 100 and 140 ppm correspond to the carbons of the indole ring system. The carbon attached to the bromine atom (C-5) is observed at a relatively shielded value of 113.06 ppm due to the heavy atom effect of bromine. The other assignments are based on established chemical shift data for substituted indoles.[1]

IR Spectrum

The IR spectrum confirms the presence of the key functional groups.

-

O-H and N-H Stretching: The very broad absorption from 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2] The sharper peak around 3325 cm⁻¹ is attributed to the N-H stretch of the indole ring.

-

C=O Stretching: The strong absorption at approximately 1680 cm⁻¹ is characteristic of the C=O stretch of a conjugated carboxylic acid.

-

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically around 660 cm⁻¹.[3]

Mass Spectrum

The mass spectrum provides the molecular weight and information about the fragmentation of the molecule.

-

Molecular Ion Peak: The presence of a pair of peaks of almost equal intensity at m/z 241 and 239 is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4] This confirms the molecular weight of the compound.

-

Fragmentation Pattern: The observed fragments, such as the loss of water ([M-H₂O]⁺) and the loss of the carboxyl group ([M-COOH]⁺), are consistent with the proposed structure.

Predicted Spectroscopic Data for this compound

The addition of a methyl group at the 7-position of the indole ring is expected to induce predictable changes in the spectroscopic data.

Predicted ¹H NMR Changes

-

Methyl Protons: A new singlet would appear in the upfield region, likely around δ 2.3-2.5 ppm, integrating to 3H, corresponding to the C7-methyl protons.

-

Aromatic Protons: The signal for H-7 would be absent. The signal for H-6 would likely appear as a singlet or a very narrow doublet due to the absence of ortho-coupling with H-7. The chemical shift of H-6 and H-4 may experience a slight upfield or downfield shift due to the electronic effect of the methyl group.

Predicted ¹³C NMR Changes

-

Methyl Carbon: A new signal would appear in the upfield region, typically around δ 15-20 ppm, corresponding to the methyl carbon.

-

Aromatic Carbons: The chemical shift of C-7 would be significantly shifted downfield due to the alpha-effect of the methyl substituent. The chemical shifts of the adjacent carbons (C-6 and C-7a) would also be affected.

Predicted IR Changes

-

C-H Stretching: Additional sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds of the methyl group would appear in the 2900-3000 cm⁻¹ region, superimposed on the broad O-H stretch.

-

C-H Bending: New bands corresponding to the bending vibrations of the methyl group would be observed in the fingerprint region (around 1450 cm⁻¹ and 1375 cm⁻¹).

Predicted MS Changes

-

Molecular Ion: The molecular ion peaks would be shifted to m/z 255 and 253, reflecting the addition of a CH₂ group (14 Da) to the molecular formula. The 1:1 isotopic pattern for bromine would remain.

-

Fragmentation: The fragmentation pattern would likely be similar, with the additional possibility of fragmentation involving the methyl group, such as the loss of a methyl radical ([M-CH₃]⁺).

Relationship between Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information for a comprehensive structural analysis.

Caption: Complementary nature of spectroscopic techniques.

Conclusion

While direct experimental data for this compound remains elusive, a thorough analysis of its close analogue, 5-bromo-1H-indole-2-carboxylic acid, provides a solid foundation for understanding its spectroscopic properties. The principles of NMR, IR, and MS, when applied with an understanding of substituent effects, allow for reliable prediction of the spectral characteristics of the target molecule. This guide serves as a practical tool for researchers, enabling them to anticipate and interpret the spectroscopic data of this compound, thereby facilitating its synthesis, characterization, and application in drug discovery and development.

References

-

Hassan, W. M. I., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

NMR Spectroscopy Learning. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.

-

Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

Mark, A. E., et al. (2018). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 122(35), 7047-7057. [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (2025). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 94(8), 687. [Link]

-

Bakke, B. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... [Link]

-

JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

-

ChemBK. (2024, April 9). 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. [Link]

Sources

The Therapeutic Potential of 5-Bromo-7-Methyl-1H-Indole-2-Carboxylic Acid Derivatives: A Technical Guide

Introduction: The Privileged Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, renowned for its presence in a vast array of natural products and synthetic therapeutic agents.[1] Its unique electronic and structural properties allow it to interact with a multitude of biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.[2] This versatility has led to the development of indole-based drugs with applications ranging from anti-inflammatory and antimicrobial to potent anticancer agents.[1][3] This guide focuses on a specific, highly functionalized subclass: derivatives of 5-bromo-7-methyl-1H-indole-2-carboxylic acid. The strategic placement of a bromine atom at the 5-position and a methyl group at the 7-position significantly modulates the molecule's electronic and steric properties, often enhancing its therapeutic potential. We will explore the synthesis, multifaceted biological activities, and mechanisms of action of these promising compounds, providing researchers and drug development professionals with a comprehensive technical overview.

Synthetic Strategy: Building the Core Scaffold

The synthesis of this compound derivatives typically begins with the construction of the core indole structure, followed by functionalization of the carboxylic acid group. A common and versatile method for forming the substituted indole ring is the Fischer Indole Synthesis .[1][4] This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine with an appropriate aldehyde or ketone.[4]

Conceptual Synthesis Workflow

The logical pathway to the target derivatives involves reacting (4-bromo-2-methylphenyl)hydrazine with a pyruvate derivative (e.g., pyruvic acid or ethyl pyruvate) under acidic conditions. This reaction proceeds through the formation of a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring system. The carboxylic acid at the 2-position can then be converted into various esters, amides, or hydrazones to generate a library of derivatives for biological screening.

Caption: General synthetic workflow for derivatives.

Anticancer Activity: A Multi-pronged Assault on Tumor Cells

Derivatives of 5-bromo-indole-2-carboxylic acid have emerged as a particularly promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[5] Their efficacy stems from the ability to target multiple, critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for these compounds is the inhibition of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] These receptors are frequently overexpressed or hyperactivated in many cancers, driving tumor growth and the formation of new blood vessels (angiogenesis).

By binding to the ATP-binding site of the kinase domain, these indole derivatives block the downstream signaling cascade. This inhibition leads to a halt in cell proliferation, cell cycle arrest, and the induction of programmed cell death, known as apoptosis.[5][8]

Caption: Inhibition of EGFR/VEGFR-2 signaling pathway.

Mechanism of Action 2: Disruption of Tubulin Polymerization

Certain indole derivatives act as mitotic spindle disruptors, interfering with the dynamic process of tubulin polymerization and depolymerization.[3][9] The mitotic spindle is essential for the proper segregation of chromosomes during cell division. By disrupting this structure, the compounds prevent cancer cells from successfully completing mitosis, leading to cell cycle arrest and eventual apoptosis.[6][8]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Carbothioamide (3a) | HepG2 (Liver) | 15.2 | [6][8] |

| Carbothioamide (3a) | A549 (Lung) | 18.1 | [6][8] |

| Carbothioamide (3a) | MCF-7 (Breast) | 21.5 | [6][8] |

| Hydrazone (5BDBIC) | HepG2 (Liver) | 14.3 | [7][10] |

| Carboxamide (6i) | MCF-7 (Breast) | 6.10 | |

| Carboxamide (6v) | MCF-7 (Breast) | 6.49 |

Note: Data is for closely related 5-bromoindole-2-carboxylic acid derivatives. The specific 7-methyl substitution may further enhance activity.

Antimicrobial and Antifungal Activity

Beyond their anticancer properties, indole-2-carboxylic acid derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[11] They exhibit activity against a range of pathogenic bacteria and fungi, including strains that are resistant to conventional antibiotics.

Mechanism of Action

The precise antimicrobial mechanisms are still under investigation but are thought to involve the disruption of microbial cell membrane integrity or the inhibition of essential fungal enzymes.[1] The lipophilic nature of the indole core, enhanced by the bromine atom, likely facilitates penetration of the microbial cell wall.

Quantitative Data: In Vitro Antimicrobial & Antifungal Activity

The efficacy of these compounds is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Amide Derivative (2) | Enterococcus faecalis | 8 | [12][13] |

| Amide Derivative (2) | Candida albicans | 8 | [12][13] |

| Triazole (I6) | Escherichia coli | - | [14] |

| Triazole (I12) | Bacillus subtilis | - | [14] |

| Ester Derivative (1) | Candida albicans | 32 | [12][13] |

| Amide Derivative (6) | Candida albicans | 32 | [12][13] |

Note: Data is for general indole-2-carboxylic acid derivatives. Compounds I6 and I12 showed excellent inhibition comparable to Streptomycin.[14]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, field-proven protocols for key assays.

Protocol 1: Synthesis of a Representative 5-Bromo-1H-indole-2-carboxamide Derivative

This protocol describes the amidation of the parent acid, a common final step in creating active derivatives.

-

Dissolution: Dissolve this compound (1 equivalent) in dry Dichloromethane (DCM).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and Hydroxybenzotriazole (HOBt) (1.5 equivalents) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.5 equivalents) and a base such as Diisopropylethylamine (DIEA) (2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water to the reaction mixture. Extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final carboxamide derivative.

-

Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). Each well should contain 100 µL of the diluted compound.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.[13]

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a quality control strain with a known MIC for a standard antibiotic.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and highly promising scaffold in drug discovery. Their demonstrated ability to potently inhibit cancer cell growth through multiple mechanisms, including the targeting of critical RTKs and the disruption of mitosis, marks them as prime candidates for further development. Furthermore, their broad-spectrum antimicrobial and antifungal activities offer potential solutions in the ongoing battle against infectious diseases.

Future research should focus on expanding the library of derivatives to further probe the structure-activity relationship (SAR). Investigating the effect of different substituents at the N-1 position of the indole ring and exploring diverse functionalities on the C-2 carboxamide moiety could lead to compounds with enhanced potency and selectivity. In vivo studies in relevant animal models are the crucial next step to validate the therapeutic potential of the most promising leads identified through in vitro screening. The multifaceted biological activities of this indole core underscore its significant potential for translation into novel clinical therapeutics.

References

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved January 17, 2026, from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 17, 2026, from [Link]

- Raju, G., Bhavya Sai, K., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.

-

ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. Retrieved January 17, 2026, from [Link]

-

AVESİS. (2011). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

PubMed. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Retrieved January 17, 2026, from [Link]

-

WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved January 17, 2026, from [Link]

-

PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Retrieved January 17, 2026, from [Link]

-

ACS Omega. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

-

European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved January 17, 2026, from [Link]

-

ChemistrySelect. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Retrieved January 17, 2026, from [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. protocols.io [protocols.io]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. jk-sci.com [jk-sci.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. researchgate.net [researchgate.net]

- 16. atcc.org [atcc.org]

Unlocking the Therapeutic Potential of 5-Bromo-7-Methyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery

Introduction: The Promise of a Privileged Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Within this "privileged scaffold," halogenated derivatives have consistently demonstrated enhanced therapeutic potential. This guide focuses on a specific, yet largely unexplored molecule: 5-bromo-7-methyl-1H-indole-2-carboxylic acid . While direct studies on this compound are nascent, a comprehensive analysis of its structural analogs provides a compelling roadmap for identifying and validating its potential therapeutic targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a logical framework for investigating this promising molecule. By examining the established biological activities of closely related indole-2-carboxylic acid derivatives, we can logically infer and subsequently test a range of high-potential therapeutic targets.

I. Inferred Therapeutic Landscape: Learning from Analogs

The therapeutic potential of this compound can be logically extrapolated from the extensive research conducted on its parent scaffolds: 5-bromo-1H-indole-2-carboxylic acid and other indole-2-carboxylic acid derivatives. These investigations have revealed a broad spectrum of biological activities, primarily concentrated in the areas of oncology, virology, and inflammation.

Oncology: A Multi-pronged Attack on Cancer

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have emerged as potent anticancer agents, targeting key signaling pathways involved in tumor progression.[1][2] The introduction of the 5-bromo substituent often enhances the therapeutic efficacy of the indole scaffold.[2]

-

Receptor Tyrosine Kinase (RTK) Inhibition: A significant body of research has focused on the development of 5-bromo-1H-indole-2-carboxylic acid derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.[2][3]

-

Tubulin Polymerization Inhibition: Several indole derivatives, including those based on the 5-bromo-indole-2-carboxylic acid core, have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[4][5] This disruption of the mitotic spindle presents a powerful mechanism for halting cancer cell proliferation.[3]

-

Other Oncogenic Targets: The broader family of indole-2-carboxylic acid derivatives has shown inhibitory activity against a range of other cancer-related targets, including:

Antiviral Activity: A Focus on Viral Replication

The indole-2-carboxylic acid scaffold has proven to be a promising starting point for the development of antiviral agents.

-

HIV-1 Integrase Inhibition: A key enzyme in the HIV life cycle, integrase has been successfully targeted by indole-2-carboxylic acid derivatives.[8][9] These compounds chelate with the magnesium ions in the enzyme's active site, impairing viral replication.[8][9]

Inflammation and Beyond: A Diverse Target Space

The versatility of the indole-2-carboxylic acid scaffold extends to a variety of other therapeutic areas.

-

Matrix Metalloproteinase-13 (MMP-13) Inhibition: For the treatment of arthritic diseases.[4]

-

Factor Xa Inhibition: Targeting the blood coagulation cascade.[4]

-

Peroxisome Proliferator-Activated Receptors (PPARγ/δ) Agonism: With potential applications in metabolic diseases.[4][5]

-

Human Formyl Peptide Receptor-Like 1 (hFPRL1) Modulation: For inflammatory conditions.[4][5]

-

Antibacterial Activity: Derivatives have shown activity against pathogenic bacteria.[10][11]

II. Strategic Target Validation: A Step-by-Step Experimental Framework

The following section outlines a logical and efficient workflow for validating the potential therapeutic targets of this compound.

Initial Broad-Spectrum Screening

The initial step involves a broad-based screening approach to identify the most promising therapeutic areas.

Experimental Protocol: High-Throughput Phenotypic Screening